molecular formula C20H16N4O3 B2377489 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 841211-61-8

5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2377489
CAS No.: 841211-61-8
M. Wt: 360.373
InChI Key: VYRCVIMOZFVDPE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a 1-phenyl group at position 1 and a 2-(4-methoxyphenyl)-2-oxoethyl substituent at position 5 (Figure 1).

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-27-16-9-7-14(8-10-16)18(25)12-23-13-21-19-17(20(23)26)11-22-24(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRCVIMOZFVDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the condensation of the pyrazole intermediate with a suitable pyrimidine derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties
  • Solubility : The 4-methoxy group in the target compound may improve aqueous solubility compared to hydrophobic analogs (e.g., 3-chlorophenyl in compound 35) .
  • Purity : Derivatives like 15c achieved 99% HPLC purity, critical for preclinical studies .
  • Stability : Azepane and tert-butyl groups (e.g., in and ) may enhance metabolic stability via steric protection.

Key Research Findings and Trends

Substituent Effects :

  • Position 5 : Electron-withdrawing groups (e.g., 3-chlorophenyl in compound 35) enhance anticancer activity, while electron-donating groups (e.g., 4-methoxyphenyl in the target compound) may improve solubility .
  • Position 6 : Thioether linkages (e.g., 3-fluorobenzyl thio in 15b-e) contribute to enzyme inhibition via hydrophobic interactions .

Therapeutic Potential: Triazole and coumarin hybrids show promise in oncology and infectious diseases . Azepane-containing derivatives highlight the scaffold’s versatility in inflammation/pain management .

Tables and Figures

  • Figure 1 : Structure of the target compound (generated using ChemDraw).
  • Table 1 : Comparative analysis of analogs (as above).

Biological Activity

The compound 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure

The molecular structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl substituent. The structural formula can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold can act as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM. Specifically, one derivative demonstrated potent inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Effect on Cell Cycle
5iEGFR0.3Arrested
5iVEGFR27.60Induced Apoptosis

The mechanisms underlying the anticancer activity of this compound involve inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies have shown that these compounds bind effectively to the active sites of target proteins, disrupting their function and leading to cell death .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be significantly influenced by substitutions on the phenyl rings. For instance, modifications at the para position have been shown to enhance anticancer activity against various cancer cell lines. Compounds with electron-withdrawing groups generally exhibited improved potency compared to their unsubstituted counterparts .

Table 2: SAR Analysis of Substituted Pyrazolo[3,4-d]pyrimidines

SubstitutionActivity LevelNotes
Para-OHHighEnhanced anticancer activity
Para-CH3ModerateReduced efficacy
No SubstitutionLowBaseline activity

Case Studies

  • MCF-7 Model Study : In vitro testing on MCF-7 cells revealed that the compound significantly inhibited proliferation and induced apoptosis through the activation of caspase pathways, aligning with findings from other studies on related compounds .
  • In Vivo Studies : Animal models treated with derivatives showed reduced tumor sizes compared to controls, indicating potential for clinical application in cancer therapy.

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